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Compound of Interest

Compound Name:
[4-(4-Chlorophenoxy)-3-

nitrophenyl]methanol

CAS No.: 339279-20-8

Cat. No.: B3036390

Get Quote

Compound Monograph: [4-(4-Chlorophenoxy)-3-
nitrophenyl]methanol
Technical Safety & Handling Guide for Research Applications

Compound Identity & Chemical Structure
This section establishes the chemical baseline. As a specialized intermediate often used in the

synthesis of kinase inhibitors or agrochemicals, this molecule combines a nitro-aromatic core

with a diphenyl ether linkage.[1]
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Property Detail

IUPAC Name [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol

Molecular Formula

Molecular Weight 279.68 g/mol

Predicted CAS
Not broadly registered; Analogous to 773869-

91-3 (Thio-analog)

Physical State
Solid (Crystalline powder, typically yellow to

orange)

Solubility
DMSO (>20 mg/mL), Methanol,

Dichloromethane; Insoluble in water.[1]

Core Moieties

Nitro group (

), Benzyl alcohol (

), Chlorophenoxy ether.[1]

Hazard Identification (GHS Classification)
Derived from Structure-Activity Relationship (SAR) analysis of analogous nitro-diphenyl ethers

and benzyl alcohols.[1]

Core Hazards
This compound is classified under Category 2/3 hazards due to the activating nature of the

nitro group and the biological activity of chlorophenoxy motifs.[1]

H302: Harmful if swallowed. (Predicted Acute Tox 4)[1]

Mechanism:[1][2][3] Nitroaromatics can undergo enzymatic reduction in the liver,

generating reactive hydroxylamine intermediates that may cause methemoglobinemia.

H315 / H319: Causes skin and serious eye irritation.[1][3][4]
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Mechanism:[1][2][3] The benzyl alcohol moiety is a known irritant; the nitro group

increases lipophilicity, enhancing dermal penetration.

H335: May cause respiratory irritation.[1][3][4]

H411: Toxic to aquatic life with long-lasting effects.[1]

Ecological Logic: Chlorinated diphenyl ethers are resistant to hydrolysis and

biodegradation, posing persistence risks.

Signal Word: WARNING
Synthesis & Reaction Safety Workflow
Understanding the synthesis is critical for assessing process safety. This molecule is typically

synthesized via Nucleophilic Aromatic Substitution (

) followed by reduction or direct handling.

Critical Process Risks
Exothermicity: The

reaction between 4-chloro-3-nitrobenzyl alcohol (or aldehyde) and 4-chlorophenol requires
base (

) and heat.[1] The nitro group ortho to the leaving group activates the ring but also
destabilizes the transition state thermally.

Runaway Potential: In scale-up (>50g), the accumulation of heat during the displacement

reaction can trigger decomposition of the nitro-aromatic core.[1]

Visualization: Synthesis & Safety Workflow
The following diagram outlines the standard synthesis route and the associated safety

checkpoints.
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Target Molecule:
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol Filtration & Drying

Waste Stream:
Halogenated Organics

 Filtrate Disposal

Click to download full resolution via product page

Caption: Figure 1. Synthesis workflow highlighting the critical thermal control point during the

SnAr step.

Handling & Storage Protocols
Scientific Rationale: Nitro compounds are energetic; Benzyl alcohols are oxidation-prone.[1]

Storage Architecture
Temperature: Store at 2–8°C.

Why? Benzyl alcohols can slowly oxidize to benzaldehydes (in this case, 4-(4-

chlorophenoxy)-3-nitrobenzaldehyde) upon exposure to air and ambient heat.[1]

Atmosphere: Store under Inert Gas (Argon/Nitrogen).[1]

Why? Prevents autoxidation and moisture absorption.

Container: Amber glass vial with Teflon-lined cap.[1] Avoid metal spatulas if the solid is

statically charged (common with nitro-aromatics).[1]

Experimental Handling (Self-Validating Protocol)
Solubility Check: Before any reaction, dissolve a small aliquot (1 mg) in the target solvent

(e.g., DMSO). If turbidity persists, sonicate. Clear solution = Validated starting point.

TLC Monitoring:

Mobile Phase: Hexane:Ethyl Acetate (60:40).
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Visualization: UV (254 nm). The nitro group quenches fluorescence strongly; the product

will appear as a dark spot.

Validation: If a new spot appears with lower Rf (more polar), oxidation to the carboxylic

acid has occurred.

Toxicological & Metabolic Insights
This section details the predicted biological fate of the molecule, essential for drug

development researchers.

Metabolic Pathway (Predicted)
Phase I (Oxidation): The primary alcohol is oxidized by Alcohol Dehydrogenase (ADH) to the

aldehyde, then by Aldehyde Dehydrogenase (ALDH) to the benzoic acid derivative.

Phase I (Reduction): The nitro group is reduced by nitroreductases to an amine (aniline

derivative), which is often the active pharmacophore in kinase inhibitors but also the source

of toxicity (reactive nitrenium ions).

Visualization: Metabolic Fate

Parent:
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol

Metabolite 1:
Aldehyde Intermediate

 Oxidation (ADH)

Metabolite 3:
Aniline Derivative

(Potential Tox/Activity)

 Nitro Reduction
(Hepatic/Gut Flora)

Metabolite 2:
Carboxylic Acid

(Excretable)

 Oxidation (ALDH)
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Click to download full resolution via product page

Caption: Figure 2.[1] Predicted metabolic pathways showing oxidative clearance and nitro-

reductive bioactivation.

Emergency Response (EHS)[1]
Scenario Protocol Mechanism of Action

Skin Contact
Wash with PEG-400 or

soap/water for 15 min.[1]

Nitro compounds are lipophilic;

PEG helps solubilize and

remove them from the dermal

layer better than water alone.

Inhalation
Move to fresh air; Administer

oxygen if cyanotic.

Nitro-induced

methemoglobinemia reduces

oxygen transport;

supplemental

is critical.[1]

Spill
Wet sweep with

sand/vermiculite.

Avoid dry sweeping to prevent

dust explosions (nitro dusts are

combustible).

Fire
Use

, dry chemical, or foam.

Do not use high-volume water

jets; runoff may be toxic to

aquatic life (chlorophenoxy

content).[1]

Ecological Impact
Persistence: The 4-chlorophenoxy ether linkage is robust against hydrolysis.[1] This

molecule is expected to partition into sediment/soil (

predicted > 3.0).

Disposal:High-Temperature Incineration (1000°C+) with scrubber units is required to prevent

the formation of dioxins (a risk when burning chlorinated aromatics).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Chloro-3-nitrobenzyl alcohol | C7H6ClNO3 | CID 91933 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. assets.thermofisher.cn [assets.thermofisher.cn]

4. cdnisotopes.com [cdnisotopes.com]

To cite this document: BenchChem. [Safety Data Sheet (SDS) for [4-(4-Chlorophenoxy)-3-
nitrophenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3036390/docs#safety-data-sheet-sds-for-4-4-
chlorophenoxy-3-nitrophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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